Cyclopropyl 2-(piperidinomethyl)phenyl ketone
Overview
Description
Cyclopropyl 2-(piperidinomethyl)phenyl ketone is an organic compound characterized by a cyclopropyl group attached to a phenyl ketone structure, with a piperidinomethyl substituent
Mechanism of Action
Target of Action
Cyclopropane derivatives are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .
Mode of Action
Cyclopropyl 2-(piperidinomethyl)phenyl ketone, like other cyclopropane derivatives, may interact with its targets through a mechanism involving hydrogen borrowing (HB) catalysis . This process involves the alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, resulting in the formation of a cyclopropanated product .
Biochemical Pathways
Cyclopropane derivatives are known to be involved in various biochemical pathways due to their ability to impose conformational restrictions on molecules, leading to improved interactions with target proteins .
Pharmacokinetics
The introduction of a cyclopropane can enhance both the pharmacokinetic profile and metabolic stability of drug candidates .
Result of Action
The inclusion of a cyclopropane motif in drug candidates can impart a significant boost in potency .
Action Environment
The stability and efficacy of cyclopropane derivatives can be influenced by various factors, including temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl 2-(piperidinomethyl)phenyl ketone typically involves the reaction of cyclopropyl phenyl ketone with piperidine in the presence of a suitable base. One common method involves the use of samarium(II) diiodide (SmI2) as a catalyst for the coupling reaction . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as concentration, temperature, and reaction time, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl 2-(piperidinomethyl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclopropyl 2-(piperidinomethyl)phenyl ketone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of various fine chemicals and specialty materials.
Comparison with Similar Compounds
Cyclopropyl phenyl ketone: Lacks the piperidinomethyl group, making it less versatile in certain applications.
Piperidinomethyl phenyl ketone: Does not have the cyclopropyl group, which may affect its reactivity and binding properties.
Uniqueness: Cyclopropyl 2-(piperidinomethyl)phenyl ketone is unique due to the combination of the cyclopropyl and piperidinomethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
cyclopropyl-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(13-8-9-13)15-7-3-2-6-14(15)12-17-10-4-1-5-11-17/h2-3,6-7,13H,1,4-5,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCQIRPRGXUYAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643620 | |
Record name | Cyclopropyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-83-6 | |
Record name | Cyclopropyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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